Tetraethenylgermane

Description

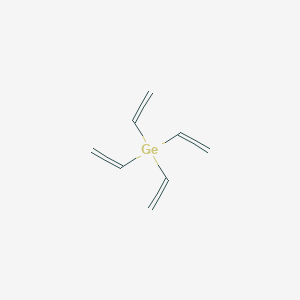

Structure

2D Structure

Properties

CAS No. |

1185-61-1 |

|---|---|

Molecular Formula |

C8H12Ge |

Molecular Weight |

180.81 g/mol |

IUPAC Name |

tetrakis(ethenyl)germane |

InChI |

InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |

InChI Key |

BBPYPXKLPMGHGP-UHFFFAOYSA-N |

SMILES |

C=C[Ge](C=C)(C=C)C=C |

Canonical SMILES |

C=C[Ge](C=C)(C=C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetraethenylgermane

Grignard-Based Syntheses of Vinylgermanium Compounds

The Grignard reaction is a foundational method for forming carbon-germanium bonds. The synthesis of vinylgermanium compounds, including tetraethenylgermane, has been successfully achieved using this approach.

A key method involves the reaction of germanium(IV) chloride with a vinyl Grignard reagent, such as vinylmagnesium bromide, in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org This reaction provides a direct route to this compound. However, the process can also yield other products. Research has shown that the addition of germanium(IV) chloride to vinylmagnesium bromide in a THF solution produces not only the expected tetravinylgermane in a 35% yield but also a notable amount of hexavinyldigermane. acs.org This indicates that side reactions leading to the formation of Ge-Ge bonds can occur under these conditions.

Further extensions of this method have enabled the synthesis of asymmetrically substituted vinylgermanes, such as diethyldivinylgermane and ethyltrivinylgermane. acs.org The general utility of vinyl Grignard reagents in THF has been demonstrated for creating various vinyl-metal compounds, including those of tin and silicon. acs.org

Table 1: Grignard Synthesis of Vinylgermanium Compounds

| Reactant 1 | Reactant 2 | Solvent | Primary Product | Byproduct | Reference |

|---|

Gas-Phase Synthesis Techniques

Gas-phase synthesis offers a solvent-free approach to producing novel materials from volatile precursors like this compound. These methods often utilize high-energy sources, such as lasers, to initiate reactions in the gaseous state, leading to the formation of unique nanostructures. rsc.orgmdpi.com

Laser-induced chemical vapor deposition (LICVD) is a powerful technique for synthesizing thin films and particles. Studies have demonstrated that irradiating a gaseous mixture of this compound (TEG) and carbon disulfide (CS2) with an N2 laser can induce a unique copolymerization of the two molecules. researchgate.netacs.org This process highlights a method for creating novel copolymeric materials directly from the gas phase without the need for a solvent. researchgate.netjst.go.jp The laser provides the necessary energy to break chemical bonds and initiate the polymerization process between the vinyl groups of TEG and the CS2 molecules. dntb.gov.ua

A significant outcome of the laser-induced reaction between this compound and carbon disulfide is the formation of ultrafine, spherical aerosol particles. researchgate.netjst.go.jpumin.ac.jp These copolymeric particles are synthesized in the gas phase and can be deposited on a substrate. tandfonline.comacs.org This method allows for the controlled synthesis of nanometer-sized organometallic particles. researchgate.net The application of a magnetic field during the gas-phase synthesis of metal-containing particles has been shown to influence the chemical composition and reactivity of the resulting materials, suggesting a potential avenue for modifying the properties of particles derived from this compound. tandfonline.comresearchgate.net

Catalytic Approaches for Carbon-Germanium Bond Formation

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, selectivity, and sustainability. The formation of carbon-germanium bonds has benefited significantly from the development of novel transition-metal catalysts. researchgate.net

Hydrogermylation, the addition of a Ge-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing vinylgermanes. chemrxiv.org The catalytic hydrogermylation of alkynes is a primary route to these compounds. acs.org A variety of transition metals, including ruthenium (Ru), palladium (Pd), rhodium (Rh), and platinum (Pt), have been traditionally used to catalyze these reactions. acs.orgnih.gov

More recently, efforts have shifted towards using less toxic and more earth-abundant 3d metals like iron (Fe), manganese (Mn), and cobalt (Co). acs.orgnih.gov Cobalt complexes, in particular, have been shown to be effective catalysts for the hydrogermylation of alkynes. chemrxiv.org For instance, the commercially available and inexpensive Co2(CO)8 can catalyze the hydrogermylation of various terminal alkynes, producing E-(β)-vinyl(trialkyl)germanes with high yields and selectivity. chemrxiv.org However, controlling the regio- and stereoselectivity of the addition remains a significant challenge in the field. chemrxiv.org

Table 2: Catalysts for Hydrogermylation of Alkynes

| Catalyst Type | Metal Examples | Key Features | Reference |

|---|---|---|---|

| Precious Metals | Ru, Pd, Rh, Pt | Well-established, effective | acs.orgnih.gov |

| Earth-Abundant Metals | Fe, Mn, Co | More sustainable, cost-effective | chemrxiv.orgacs.orgnih.gov |

Dehydrogenative coupling represents another advanced catalytic strategy for forming bonds by eliminating hydrogen gas (H2). This approach has been successfully applied to the synthesis of unsaturated organogermanes. nih.govnih.gov

Recent research has shown that pincer-type cobalt complexes can serve as highly effective and chemoselective catalysts for the functionalization of alkynylgermanes. acs.orgnih.gov Depending on the specific substrates and reaction conditions, these cobalt catalysts can direct the reaction towards either dehydrogenative coupling or hydrosilylation. acs.orgnih.govresearchgate.net This dual reactivity from a single catalytic system offers a versatile and efficient protocol for accessing a wide range of unsaturated germanes under mild conditions. nih.govnih.gov The use of such catalysts avoids harsh reagents and byproducts associated with classical stoichiometric methods, marking a significant advancement in the sustainable synthesis of complex organogermanium compounds. nih.govumich.edu

Chemical Vapor Deposition (CVD) Techniques for Organogermanium Precursors

Chemical Vapor Deposition (CVD) is a versatile process used to produce high-quality, high-performance solid materials, and it is frequently employed in the semiconductor industry for the production of thin films. wikipedia.org The fundamental principle of CVD involves the exposure of a substrate to one or more volatile precursors, which then react or decompose on the substrate surface to create the desired deposit. wikipedia.org This method is crucial for depositing a wide range of materials, including monocrystalline, polycrystalline, and amorphous forms. wikipedia.org

In the realm of germanium-based materials, organogermanium compounds are significant as precursors for the CVD of germanium and germanium-containing thin films. The choice of precursor is critical as it influences the deposition process and the properties of the resulting film. While germane (B1219785) (GeH₄) is a common precursor for SiGe film deposition in conjunction with silane (B1218182) (SiH₄), research has expanded to include a variety of organogermanium compounds to overcome issues like toxicity, pyrophoric nature, and potential for carbon contamination. zenodo.orgias.ac.in

Organogermanium precursors offer advantages such as improved handling and stability. For instance, diethyl germanium bis-picolinate and trimethyl germanium quinaldate (B1226512) have been utilized for depositing germanium thin films via aerosol-assisted chemical vapor deposition (AACVD). ias.ac.inresearchgate.net These precursors demonstrate complete volatilization and can be used to produce germanium films at temperatures around 700°C. ias.ac.inresearchgate.net One of the benefits of using such precursors is their high solubility in organic solvents, allowing them to be used as a liquid source that can be converted into an aerosol for deposition. ias.ac.in

The development of new organogermanium precursors is an active area of research. Compounds like iso-butyl germane have been developed for the growth of high-purity germanium films. researchgate.net Other precursors that have been investigated include methylgermane, n-butylgermane, t-butylgermane, and diethylgermane. zenodo.org The goal is to design precursors that are less hazardous than traditional germanium sources like germane and chlorinated compounds, while still yielding high-quality films. ias.ac.in For example, the use of organogermanium carboxylates is advantageous due to their ease of preparation, purification, solubility, and stability, which allows for CVD experiments without extensive safety equipment. ias.ac.in

While specific, detailed research findings on the use of this compound (also known as tetravinylgermane) in CVD processes are not extensively detailed in the provided search results, it is identified as a liquid precursor for vapor deposition. americanchemicalsuppliers.com The context of its mention suggests its role within the broader class of organogermanium compounds being explored for CVD applications. Further investigation into precursors like this compound is driven by the need for advanced materials in electronics and optics.

The following table summarizes various organogermanium precursors and their application in CVD as found in recent studies:

Organogermanium Precursors for CVD| Precursor Name | Chemical Formula | Deposition Technique | Resulting Material | Reference |

|---|---|---|---|---|

| Diethyl germanium bis-picolinate | [Et₂Ge(O₂CC₅H₄N)₂] | Aerosol-Assisted CVD (AACVD) | Germanium Thin Film | ias.ac.inresearchgate.net |

| Trimethyl germanium quinaldate | [Me₃Ge(O₂CC₉H₆N)] | Aerosol-Assisted CVD (AACVD) | Germanium Thin Film | ias.ac.inresearchgate.net |

| iso-Butyl germane | [C₄H₇]GeH₃ | Organometallic Vapor Phase Epitaxy (OMVPE) | High-Purity Germanium Film | researchgate.net |

| Tetramethylgermane | Ge(CH₃)₄ | Plasma-Enhanced CVD (PECVD) | Amorphous a-GeCO:H Film | zenodo.org |

| Bis[2-carboxyethylgermanium(IV)]sesquioxide | ((GeOCH₂CH₂COOH)₂)O | Mist-CVD | Ge-doped α-Ga₂O₃ Thin Film | aip.org |

This table illustrates the diversity of organogermanium compounds being utilized as precursors in various CVD-based techniques to produce a range of germanium-containing materials for different technological applications.

Chemical Reactivity and Transformative Pathways of Tetraethenylgermane

Polymerization and Copolymerization Dynamics

The vinyl groups of tetraethenylgermane are susceptible to polymerization, a process where monomer units link to form a polymer chain. libretexts.org This can occur through various mechanisms, including free-radical and ionic polymerization, often initiated by radiation, heat, or chemical initiators. mdpi.compurdue.edu Furthermore, this compound can undergo copolymerization, where it polymerizes with one or more different monomers, leading to polymers with tailored properties. unacademy.comlibretexts.org

A notable example of this compound's reactivity is its gas-phase copolymerization with carbon disulfide (CS₂). researchgate.netcas.czacs.org Laser-induced photolysis of a gaseous mixture of this compound and carbon disulfide leads to the formation of copolymeric materials. researchgate.netcas.cz Specifically, N₂ laser-induced photolysis has been shown to produce copolymeric ultrafine particles. acs.org This process involves the photochemical activation of the reactants, initiating a copolymerization reaction in the gas phase. researchgate.nettandfonline.com The resulting products are organogermanium-sulfur copolymers.

Research has shown that UV laser irradiation of a gaseous mixture of this compound and carbon disulfide can induce their copolymerization. cas.czacs.org This method allows for the synthesis of novel copolymeric materials with unique compositions and properties. The reaction mechanism likely involves the photo-dissociation of the reactants into reactive species that then initiate and propagate the copolymerization chain.

The gas-phase copolymerization of this compound and carbon disulfide can be controlled to produce materials in different forms, including nanoparticles and thin films. researchgate.netcas.czacs.orgresearchgate.net The formation of copolymeric ultrafine particles has been observed upon N₂ laser irradiation of the gaseous mixture. acs.org These nanoparticles are composed of the copolymer of this compound and carbon disulfide. researchgate.net

Furthermore, thin films of these copolymers can be deposited on substrates. researchgate.neticm.edu.pl Plasma-enhanced chemical vapor deposition (PECVD) is a technique that can be utilized for this purpose. ceitec.czplasmatherm.comimpactcoatings.comsemicore.comwikipedia.org In a PECVD process, a plasma is used to activate the precursor gases, in this case, this compound and carbon disulfide, leading to the deposition of a thin polymeric film on a substrate. ceitec.czplasmatherm.comimpactcoatings.comsemicore.comwikipedia.org The properties of these films, such as their composition and thickness, can be controlled by adjusting the deposition parameters. researchgate.neticm.edu.pl Blending block copolymers can also be used to control the self-assembly and morphology of these thin films. aps.orgtu-chemnitz.de

The polymerization of vinylgermanium compounds, including this compound, is a key process in the fabrication of germanium-containing polymers. ilacadofsci.com The polymerization typically proceeds via a free-radical mechanism, which can be broken down into three main stages: initiation, propagation, and termination. libretexts.orgpurdue.edufujifilm.com

Initiation: The process begins with the formation of a free radical from an initiator molecule. This reactive species then attacks the carbon-carbon double bond of a vinyl group in the this compound molecule. libretexts.orgfujifilm.com

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. fujifilm.com This step repeats, leading to the growth of the polymer.

Termination: The polymerization process concludes when two growing polymer chains react with each other, or with another radical species, to form a stable, non-reactive molecule. libretexts.orgfujifilm.com

The specific conditions of the polymerization, such as the type of initiator, temperature, and solvent, can influence the rate of polymerization and the properties of the resulting polymer. For instance, living radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, can be employed to achieve better control over the polymer architecture and molecular weight distribution. fujifilm.comrsc.org

The table below summarizes the key stages of free-radical polymerization of vinyl compounds.

| Stage | Description |

| Initiation | A free radical initiator attacks the C=C double bond of the monomer, creating a new radical. libretexts.orgfujifilm.com |

| Propagation | The monomer radical adds to another monomer, propagating the polymer chain. fujifilm.com |

| Termination | Two radical chains combine or disproportionate to terminate the polymerization. libretexts.orgfujifilm.com |

Addition Reactions Involving Ethenyl Moieties

The ethenyl (vinyl) groups of this compound are susceptible to electrophilic addition reactions. libretexts.orglibretexts.org In these reactions, an electrophile attacks the electron-rich double bond of the vinyl group, leading to the formation of a more saturated compound. libretexts.orgsavemyexams.com Common electrophiles that can react with alkenes include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. libretexts.orgsavemyexams.com

For example, the addition of a hydrogen halide (like HCl or HBr) to one of the vinyl groups of this compound would proceed via a carbocation intermediate. masterorganicchemistry.comscienceready.com.au The hydrogen atom would add to one of the carbons of the double bond, and the halide would add to the other. Due to the potential for carbocation rearrangements, a mixture of products could be formed. masterorganicchemistry.com

The general mechanism for the electrophilic addition of HX to an alkene is as follows:

The electrophile (H⁺) is attacked by the π electrons of the C=C double bond, forming a carbocation and a halide ion (X⁻).

The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

The reactivity of the vinyl groups in this compound makes it a useful building block for synthesizing more complex organogermanium compounds through these addition reactions.

Functionalization and Derivatization Strategies

The reactivity of this compound allows for its functionalization and derivatization to create new molecules with tailored properties. Functionalization involves the introduction of new functional groups onto the molecule, while derivatization refers to the transformation of the molecule into a related compound. jiaolei.group

One strategy for the functionalization of this compound is through the addition reactions mentioned previously. By choosing different reagents for the addition reaction, a variety of functional groups can be introduced. For example, hydration (addition of water) would introduce a hydroxyl group, leading to an alcohol derivative. savemyexams.com

Another approach is through radical reactions. The vinyl groups can participate in radical addition reactions, allowing for the attachment of various chemical moieties. jiaolei.group These strategies are crucial for modifying the chemical and physical properties of this compound and the polymers derived from it.

Role as a Precursor in Diverse Chemical Syntheses

Due to its reactivity, this compound serves as a valuable precursor in various chemical syntheses. chemeurope.comuni-due.de A precursor is a compound that participates in a chemical reaction that produces another compound. chemeurope.com Its ability to undergo polymerization and addition reactions makes it a versatile starting material for the synthesis of a wide range of organogermanium compounds and polymers. beilstein-journals.orgnih.govnih.gov

For instance, it is a key precursor for the fabrication of germanium-containing thin films and nanoparticles with potential applications in electronics and optics. researchgate.neticm.edu.pl The properties of these materials can be tuned by controlling the synthesis conditions and by copolymerizing this compound with other monomers.

Furthermore, the functionalized derivatives of this compound can serve as intermediates in the synthesis of more complex molecules, including those with potential biological activity or specific catalytic properties.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetraethenylgermane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organogermane Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organogermane compounds, providing detailed information about the chemical environment of magnetically active nuclei.

While 73Ge is the only NMR-active isotope of germanium, its practical application for the structural elucidation of organogermanium compounds like tetraethenylgermane is significantly limited. mdpi.combenchchem.comresearchgate.net This is primarily due to the inherent properties of the 73Ge nucleus, which possesses a large quadrupole moment and exhibits low sensitivity. mdpi.comresearchgate.net These characteristics lead to substantial broadening of the resonance signals, often making them difficult to observe or interpret with high resolution. mdpi.comresearchgate.net The large quadrupole moment of the 73Ge nucleus (I = 9/2) results in broad spectral lines if the germanium atom is in an asymmetric environment. researchgate.net Consequently, while 73Ge NMR can be used to study small, symmetric germanium complexes, its utility for complex organogermanes is diminished. huji.ac.il Perturbations in symmetry, even from weak interactions, can cause significant line broadening. nih.gov Therefore, for comprehensive structural information, other analytical methods are often paramount. mdpi.com

In contrast to the challenges with 73Ge NMR, 1H and 13C NMR spectroscopy are powerful tools for characterizing the ethenyl (vinyl) groups of this compound. paperpublications.orgmdpi.comrsc.org These techniques provide detailed information about the proton and carbon skeletons of the molecule.

1H NMR Spectroscopy: The proton NMR spectrum of a vinyl group typically shows distinct signals for the different protons due to their unique electronic environments. Protons on sp2-hybridized carbons, such as those in ethenyl groups, generally absorb in the downfield region of the spectrum. libretexts.org For a vinyl group attached to germanium, the chemical shifts of the vinyl protons are influenced by the electronegativity and magnetic anisotropy of the germanium atom. The general regions for proton chemical shifts are known, with vinylic protons typically appearing between 4.5 and 6.5 ppm. libretexts.org

13C NMR Spectroscopy: The 13C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom in the ethenyl groups of this compound will produce a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and bonding environment. Carbons in C=C double bonds typically resonate in the range of 115-140 ppm. libretexts.org The attachment of the germanium atom will influence the precise chemical shifts of the vinyl carbons.

For detailed structural assignments, various 1D and 2D NMR experiments can be employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between directly bonded and long-range coupled protons and carbons, respectively, allowing for the unambiguous assignment of all signals in the ethenyl groups.

Table 1: Typical NMR Chemical Shift Ranges

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 1H | Vinylic (C=C-H) | 4.5 - 6.5 libretexts.org |

| 13C | Alkene (C=C) | 115 - 140 libretexts.org |

Note: The actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound by probing its molecular vibrations. edinst.comuni-siegen.destellarnet.us These two methods are complementary, as their selection rules differ. edinst.comnih.gov IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecule's polarizability. photothermal.comazom.com

For this compound, characteristic vibrational modes associated with the ethenyl groups and the Ge-C bonds can be identified. Key vibrational frequencies include:

C=C stretching: This vibration in alkenes typically appears as a strong band in the Raman spectrum and a variable intensity band in the IR spectrum.

=C-H stretching: These vibrations occur at higher frequencies.

=C-H bending (out-of-plane): These deformations are often strong in the IR spectrum.

Ge-C stretching: The vibration of the germanium-carbon bond is expected at lower frequencies, often in the range of 500-600 cm-1. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its identification and structural characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. mdpi.comwikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Due to the presence of multiple isotopes for germanium, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic cluster of peaks, reflecting the natural isotopic abundance of germanium. upce.cz

Electron impact (EI) ionization is a common method that can cause the energetic molecular ion to break apart into smaller, charged fragments. wikipedia.org The analysis of these fragment ions provides valuable structural information. wikipedia.org For this compound, fragmentation may involve the loss of one or more ethenyl groups. The fragmentation pathways are influenced by the stability of the resulting carbocations and radical species. youtube.com Soft ionization techniques, such as electrospray ionization (ESI) or field desorption (FD), can be used to minimize fragmentation and observe the molecular ion more clearly. upce.czjeol.com

Electron Spectroscopy for Chemical Analysis (ESCA)

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in this compound. While specific ESCA data for this compound was not found in the search results, the technique is generally applicable to the study of organometallic compounds. ESCA works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energies of these electrons are characteristic of each element and can be influenced by the chemical environment, thus providing insights into the oxidation state and bonding of the germanium and carbon atoms.

Computational Chemistry and Theoretical Modeling of Tetraethenylgermane Systems

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic structure and bonding in molecules like tetraethenylgermane. nih.gov These approaches, rooted in solving the Schrödinger equation, offer a detailed picture of how electrons are distributed within a molecule and how they participate in chemical bonds. nih.gov Two primary theories, wave function theory (WFT) and density functional theory (DFT), form the basis of most modern quantum chemical calculations. taylor.edu

For organogermanium compounds, ab initio molecular orbital (MO) methods and DFT are the most frequently employed theoretical approaches. scribd.com These methods allow for the reliable calculation of various molecular properties, including:

Molecular structures scribd.com

Potential energy surfaces scribd.com

Electron density and population analysis scribd.com

Spectroscopic properties (NMR, IR, UV-Vis) scribd.com

A key aspect of analyzing bonding in this compound is the use of Natural Bond Orbital (NBO) analysis. wisc.edu NBOs provide a chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into localized orbitals that correspond to classical Lewis structures, including core orbitals, lone pairs, and bond orbitals (σ and π). wisc.edu This method allows for the quantification of concepts like hybridization and resonance, providing a deeper understanding of the nature of the germanium-carbon and carbon-carbon bonds within the molecule. wisc.edu The analysis can reveal the degree of covalent and ionic character in the bonds and identify delocalization effects, which are departures from a single localized Lewis structure. wisc.edu

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govwikipedia.org DFT is used extensively to investigate the electronic and geometric properties of a wide range of chemical systems, including organogermanium compounds like this compound. scribd.comwikipedia.org

In DFT, the fundamental variable is the electron density, from which all ground-state properties of a system can, in principle, be determined. wikipedia.org This approach allows for the calculation of key properties such as:

Optimized Geometries: DFT can accurately predict the bond lengths, bond angles, and dihedral angles of this compound, providing a detailed three-dimensional structure. researchgate.netnih.gov

Electronic Band Structure: For solid-state or periodic systems of organogermanium compounds, DFT can calculate the electronic band structure, revealing whether the material is a conductor, semiconductor, or insulator. aps.orgedu.krd

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level and can help explain the electronic properties of the material. researchgate.net

Spectroscopic Properties: DFT calculations can simulate various spectra, including NMR, which can be compared with experimental data to validate the computed structure and electronic environment. mdpi.com

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. taylor.edu Various functionals, such as B3LYP, are commonly used, and their suitability can be assessed by comparing calculated properties with experimental data. nih.govajol.info

Below is an interactive table summarizing typical properties of organogermanium compounds that can be calculated using DFT.

| Property | Description | Typical DFT Functional Used |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | B3LYP, PBE0, APFD |

| Electronic Energy | The total energy of the molecule in its electronic ground state. | B3LYP, PBE |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitation energy. | B3LYP, PBE0 |

| Vibrational Frequencies | Corresponds to infrared (IR) and Raman spectra, used to identify functional groups and confirm stationary points on the potential energy surface. | B3LYP, PBE0 |

| NMR Chemical Shifts | Predicts the chemical shifts observed in Nuclear Magnetic Resonance spectroscopy, sensitive to the electronic environment of the nuclei. | GIAO/B3LYP |

Simulation of Reaction Pathways and Energetics

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving this compound. arxiv.org By mapping the potential energy surface (PES), researchers can identify reactants, products, and the transition states that connect them. youtube.com

Key computational techniques for simulating reaction pathways include:

Stationary Point Characterization: This involves locating the minima on the PES, which correspond to stable molecules (reactants and products), and the first-order saddle points, which represent transition states. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: The IRC path is the minimum energy path connecting a transition state to the corresponding reactants and products, providing a detailed picture of the geometric changes that occur during a reaction. youtube.comsmu.edu

Transition State Search Algorithms: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the geometry of the transition state. arxiv.org

Molecular Dynamics Simulations for Gas-Phase Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. gloriabazargan.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules like this compound in the gas phase. nih.govrsc.org

In the context of gas-phase interactions, MD simulations can be used to investigate:

Conformational Dynamics: How the shape of the this compound molecule changes over time due to rotations around single bonds.

Intermolecular Interactions: The nature of the forces between two or more this compound molecules or between this compound and other gas-phase species. uark.edu

Collision Dynamics: The outcome of collisions between molecules, which is fundamental to understanding reaction rates and energy transfer processes.

For gas-phase simulations, it is crucial to accurately describe the potential energy of the system. This can be done using force fields, which are sets of empirical potential energy functions, or by using quantum mechanical methods in what is known as ab initio molecular dynamics (AIMD). gloriabazargan.com AIMD is more computationally intensive but provides a more accurate description of the electronic structure and bonding during the simulation. To simulate a gas-phase environment, the molecule is typically placed in a large simulation box to avoid interactions with its periodic images. bioexcel.eu

Recent advancements in MD simulations include the development of methods to handle mobile protons in gas-phase protein ions, a technique that could be adapted to study proton transfer reactions involving organogermanium ions. nih.gov Furthermore, MD simulations are increasingly used to understand mass transport and accommodation at gas-liquid interfaces, which can be relevant for the deposition of films from gaseous precursors like this compound. arxiv.org

Predictive Modeling for Novel Organogermanium Compounds

The insights gained from computational studies of known compounds like this compound can be leveraged to predict the properties of new, yet-to-be-synthesized organogermanium compounds. researchgate.net This predictive modeling is a cornerstone of modern materials design.

Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. researchgate.net QSPR models are statistical models that correlate the structural or physicochemical properties of molecules with a particular property of interest, such as boiling point, reactivity, or electronic properties. researchgate.net By developing a QSPR model based on a training set of known organogermanium compounds, it becomes possible to predict the properties of novel compounds based solely on their chemical structure.

The development of such models often involves:

Descriptor Generation: Calculating a large number of molecular descriptors that encode structural and electronic information.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Validation: Testing the model's predictive power on an independent set of compounds.

Computational methods like DFT and ab initio calculations are also used in a more direct predictive capacity. scribd.comnccr-marvel.ch By performing calculations on a series of systematically modified organogermanium structures, researchers can screen for candidates with desired electronic, optical, or reactive properties before undertaking expensive and time-consuming experimental synthesis. edu.krd This computational pre-screening accelerates the discovery of new functional materials. For example, computational screening has been instrumental in identifying promising new cathode materials for batteries and in understanding the complex electronic structure of metal clusters that are relevant to catalysis. nccr-marvel.chpennylane.ai

Advanced Applications in Materials Science and Engineering

Fabrication of Germanium-Containing Polymers and Copolymers

The synthesis of polymers incorporating germanium into their backbone or as pendant groups is an active area of research, driven by the unique electronic and optical properties of these materials. Plasma polymerization is a versatile technique for creating thin, highly cross-linked polymer films from a variety of monomers. This method utilizes the energy of a plasma to fragment and polymerize precursor molecules in the vapor phase, leading to the deposition of a polymer film on a substrate.

While the plasma polymerization of various vinyl monomers has been extensively studied, specific research detailing the use of tetraethenylgermane as a precursor in this process is not readily found in the surveyed literature. Hypothetically, the four reactive vinyl groups of this compound could lead to a high degree of cross-linking during plasma polymerization, potentially yielding rigid and thermally stable germanium-containing polymer films. However, without experimental data, the specific properties and performance of such polymers remain speculative.

Development of Organogermanium-Based Nanomaterials

Organogermanium precursors play a crucial role in the synthesis of germanium-based nanomaterials, such as quantum dots and nanowires. These nanomaterials are of interest for applications in electronics, photonics, and biomedical imaging due to their size-tunable properties.

The synthesis of germanium nanomaterials often involves the chemical reduction of organogermanium halides or the thermal decomposition of germane (B1219785) and its derivatives. While various organogermanium compounds have been employed as precursors, the literature search did not yield specific examples of this compound being used for the synthesis of organogermanium-based nanomaterials. The vinyl groups in this compound could potentially influence the nucleation and growth kinetics of nanoparticles, but dedicated research is required to explore this possibility.

Thin Film Deposition and Surface Engineering

Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality thin films of various materials, including germanium. In this process, volatile precursor compounds are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film. The choice of precursor is critical as it influences the deposition temperature, film purity, and morphology.

Organogermanium compounds are often explored as alternative precursors to the pyrophoric and hazardous germane gas (GeH₄). While compounds like isobutylgermane and various organogermanium carboxylates have been investigated for the CVD of germanium-containing films, there is no specific mention in the reviewed literature of this compound being utilized as a CVD precursor. ias.ac.in The volatility and decomposition pathway of this compound would need to be characterized to assess its suitability for this application.

Integration in Microelectronics and Optoelectronic Devices

Germanium is a key material in the microelectronics and optoelectronics industries due to its high charge carrier mobility and its compatibility with silicon-based technologies. Organogermanium precursors are essential for the fabrication of germanium-containing layers in devices such as high-speed transistors and photodetectors.

The integration of new precursors into fabrication processes requires a thorough understanding of their deposition characteristics and the properties of the resulting films. While the potential for organogermanium compounds in this field is well-established, there is a lack of specific data on the use of this compound for the fabrication of microelectronic or optoelectronic devices. Research would be needed to determine if films derived from this compound possess the required electronic and optical properties for such applications.

Potential in Polymerization Catalysis

The vinyl groups present in this compound suggest a potential role in polymerization reactions, either as a monomer, a cross-linking agent, or as part of a catalytic system. Vinyl germanes are known to participate in various transition metal-catalyzed reactions, including cross-coupling reactions. fiu.edunih.gov

However, a review of the literature did not reveal any studies where this compound itself is used as a catalyst or co-catalyst in polymerization processes. The catalytic activity of organogermanium compounds is an area of ongoing research, but the specific catalytic potential of this compound remains unexplored.

Q & A

Q. What are the optimal synthetic routes for Tetraethenylgermane, and how can reaction conditions be systematically optimized?

Methodological Answer: this compound synthesis typically involves organometallic coupling reactions (e.g., Grignard or hydrometallation). To optimize yields, use Design of Experiments (DoE) principles, varying parameters like temperature, catalyst loading, and solvent polarity. Monitor intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to track ethenyl group incorporation . For reproducibility, document all steps in alignment with guidelines for experimental rigor, including raw data archiving and metadata annotation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from analogous organogermanium compounds?

Methodological Answer: <sup>73</sup>Ge NMR is critical for confirming germanium coordination, with chemical shifts sensitive to substituent electronegativity. Compare with Tetramethylgermane (δ ~0 ppm) and Tetrafluorogermane (δ >200 ppm) . IR spectroscopy identifies ethenyl C=C stretches (~1600–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion ([M]⁺) and isotopic patterns (germanium has five stable isotopes) . Cross-validate with computational DFT calculations for spectral assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for analogous compounds (e.g., Tetrabutylgermane) to infer hazards: use inert-atmosphere gloveboxes for air-sensitive steps, PPE for skin/eye protection, and fume hoods to mitigate inhalation risks . Pre-plan emergency procedures (e.g., spill containment, first aid) and align with institutional ethical review boards for hazard documentation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer: Perform density functional theory (DFT) calculations to map reaction pathways (e.g., activation energies for Ge–C bond cleavage). Compare with experimental kinetic data under varying conditions (e.g., solvent, catalysts). Use sensitivity analysis to identify variables causing discrepancies (e.g., steric effects from ethenyl groups vs. methyl in Tetramethylgermane) . Publish negative results and raw computational datasets to enhance reproducibility .

Q. What strategies ensure robust data integrity when studying this compound’s photophysical properties across interdisciplinary teams?

Methodological Answer: Standardize measurement protocols (e.g., UV-Vis, fluorescence) using reference compounds and calibration curves. Use version-controlled electronic lab notebooks (ELNs) for real-time data sharing. Address inter-lab variability via round-robin testing and meta-analysis of aggregated data . Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories .

Q. How can contradictions in literature about this compound’s thermal stability be analyzed methodologically?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition kinetics. Compare with historical data by normalizing for instrumental biases (e.g., heating rate differences). Use Arrhenius modeling to reconcile activation energy discrepancies. Publish full datasets, including experimental uncertainties, to facilitate reanalysis .

Q. What advanced characterization methods (e.g., XAS, TEM) elucidate the role of this compound in nanostructured material synthesis?

Methodological Answer: X-ray absorption spectroscopy (XAS) at the Ge K-edge probes local coordination geometry in precursors. Pair with TEM/EDS to correlate structural evolution (e.g., Ge nanoparticle formation) with precursor decomposition pathways. Use synchrotron facilities for high-resolution data, ensuring open access to raw files .

Methodological Best Practices

- Ethical Compliance : Disclose all conflicts of interest, avoid data fabrication, and credit prior work using standardized citation formats (e.g., [Author Year]) .

- Data Management : Pre-register studies, share protocols via platforms like Zenodo, and use persistent identifiers (DOIs) for datasets .

- Collaboration : Define roles in interdisciplinary teams using data governance agreements, ensuring alignment with ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.